molecular formula C13H11BrN4O2 B1601757 ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE CAS No. 96723-27-2

ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE

Cat. No.: B1601757
CAS No.: 96723-27-2
M. Wt: 335.16 g/mol
InChI Key: PCKQIJFJPFPOHQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate (CAS 96723-27-2) is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry . This compound features a multi-functional pyrazole core substituted with an amino group, a cyano group, and an ester moiety, making it a versatile intermediate for the synthesis of more complex heterocyclic systems . The 4-bromophenyl ring at the 1-position contributes to the molecular diversity and can be leveraged in further cross-coupling reactions. Pyrazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The 5-aminopyrazole scaffold, in particular, is a privileged structure found in compounds investigated for various therapeutic applications . As a 4-cyano-substituted pyrazole, this compound serves as a critical precursor in the synthesis of novel molecules targeting critical signaling kinases, which are relevant in the development of potential anticancer agents . Researchers utilize this building block to create libraries of compounds for high-throughput screening in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for qualified laboratory personnel to handle this material using appropriate personal protective equipment and to refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKQIJFJPFPOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540478
Record name Ethyl 5-amino-1-(4-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96723-27-2
Record name Ethyl 5-amino-1-(4-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Principal Preparation Method

2.1. Cyclization of Ethyl 2-cyano-3-(4-bromophenyl)acrylate with Hydrazine Hydrate

The most widely reported and practical method for synthesizing ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate is the cyclization of ethyl 2-cyano-3-(4-bromophenyl)acrylate with hydrazine hydrate under reflux conditions.

General Reaction Scheme:

$$
\text{Ethyl 2-cyano-3-(4-bromophenyl)acrylate} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux}} \text{this compound}
$$

Mechanism Summary:

  • The hydrazine hydrate reacts with the α,β-unsaturated nitrile ester to form an intermediate hydrazone.
  • This intermediate undergoes cyclization, resulting in the formation of the pyrazole ring.
  • The process yields the target compound with the amino, cyano, and carboxylate functionalities in place.

Reaction Conditions and Optimization

Step Reactants Conditions Key Notes
1 Ethyl 2-cyano-3-(4-bromophenyl)acrylate + Hydrazine hydrate Reflux in ethanol or similar solvent Cyclization to pyrazole core; typically 2–6 hours
2 Isolation and purification Filtration, recrystallization (e.g., ethanol) Yields are generally moderate to high (60–85%)

Critical Parameters:

  • Temperature: Reflux is essential for complete cyclization.
  • Solvent: Ethanol is commonly used for solubility and ease of purification.
  • Hydrazine hydrate excess: Often used in slight excess to drive the reaction to completion.

Data Table: Synthesis Summary

Parameter Typical Value/Range
Starting Material Ethyl 2-cyano-3-(4-bromophenyl)acrylate
Reagent Hydrazine hydrate (80%)
Solvent Ethanol
Temperature Reflux (78 °C for ethanol)
Reaction Time 2–6 hours
Yield 60–85% (literature for similar derivatives)
Purification Recrystallization from ethanol

Research Findings and Characterization

  • The product is typically characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the presence of amino, cyano, ester, and bromophenyl groups.
  • The method is robust and adaptable to various aryl substituents, supporting its reliability for the 4-bromophenyl derivative.
  • No significant side reactions are reported under standard conditions, though excess hydrazine or prolonged heating may lead to byproduct formation in some cases.

Summary Table: Comparison to Related Compounds

Compound Preparation Method Key Differences
This compound Cyclization of ethyl 2-cyano-3-(4-bromophenyl)acrylate with hydrazine hydrate 4-bromophenyl substituent
Ethyl 5-amino-1-phenyl-4-cyanopyrazole-3-carboxylate Similar cyclization or Beckmann rearrangement Phenyl (no bromo) substituent
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate Analogous cyclization with 3-bromophenyl precursor 3-bromophenyl isomer

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Applications

Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate exhibits a range of biological activities, making it a candidate for pharmaceutical development.

Anticancer Activity

Research indicates that compounds similar to ethyl 5-amino derivatives have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumors.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways, indicating potential use in treating conditions such as arthritis and other inflammatory diseases.

Cannabinoid Receptor Modulation

Patents have documented the compound's application in modulating cannabinoid receptors (CB1), which are implicated in pain management and appetite regulation. This opens avenues for developing therapeutic agents targeting metabolic disorders and chronic pain conditions .

Agricultural Applications

This compound may also find applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research into similar compounds has shown that pyrazole derivatives can exhibit insecticidal properties. Their ability to disrupt insect growth and reproduction makes them suitable candidates for developing environmentally friendly pest control agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications to the bromophenyl group could enhance the compound's potency and selectivity towards cancer cells.

Case Study 2: Anti-inflammatory Mechanism

In an investigation of the anti-inflammatory effects of various pyrazole compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE can be contextualized by comparing it to analogs with varying halogen substituents (Cl vs. Br) and positional isomers (para, meta, ortho). Key differences in reactivity, physical properties, and applications are outlined below.

Structural Variations and Commercial Availability

Compound Name Substituent Position Halogen CAS Number Molecular Weight (g/mol)* Annual Sales (bottles)
This compound 4- Br 96723-27-2 ~352.19 412
ETHYL 5-AMINO-1-(4-CHLOROPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE 4- Cl 908584-68-9 ~307.75 41
ETHYL 5-AMINO-1-(3-CHLOROPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE 3- Cl 96734-87-1 ~307.75 Not reported
ETHYL 5-AMINO-1-(3-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE 3- Br 1150163-94-2 ~352.19 Not reported
ETHYL 5-AMINO-1-(2-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE 2- Br 1150163-97-5 ~352.19 Not reported

*Molecular weights estimated based on substituent contributions (Br: +79.9 g/mol; Cl: +35.45 g/mol).

Key Differences and Implications

Halogen Effects: Bromine vs. Bromine also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its superior leaving-group ability . Electronic Effects: The electron-withdrawing nature of both halogens influences the pyrazole ring’s electronic density, modulating reactivity in nucleophilic or electrophilic substitutions.

Synthetic Considerations :

  • highlights that pyrazole derivatives with para-substituted aryl groups (e.g., 4-nitrophenyl in compounds 15a/b) undergo cyclization reactions with benzhydrazide to form fused heterocycles. The 4-bromophenyl group in the target compound may similarly participate in such reactions, with bromine’s reactivity favoring cross-coupling pathways .

Commercial and Application Trends :

  • The target compound’s higher sales (412 bottles/year) compared to its 4-chloro analog (41 bottles/year) suggest broader utility, possibly in pharmaceutical intermediates or agrochemical research .

Comparison with Heterocyclic Analogs

Compounds like ETHYL 5-AMINO-4-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE (CAS: 925007-20-1) replace the pyrazole core with isoxazole, altering electronic properties and hydrogen-bonding capacity. Isoxazoles are less basic than pyrazoles, which could affect solubility and bioactivity .

Research Findings and Data

  • Reactivity : The 4-bromo substituent’s compatibility with palladium-catalyzed reactions positions the target compound as a versatile intermediate for functionalization .

Biological Activity

Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting key findings from various studies, including data tables and case studies.

  • Molecular Formula : C13H11BrN4O2
  • Molecular Weight : 335.2 g/mol
  • CAS Number : 96723-27-2

Biological Activities

This compound and its derivatives exhibit various biological activities, including:

  • Antimicrobial Activity :
    • Recent studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. The compound was tested against several pathogenic strains, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .
  • Anti-inflammatory Effects :
    • The compound has shown notable anti-inflammatory activity in vitro. In a study comparing various pyrazole derivatives, this compound exhibited a higher inhibition percentage of COX enzymes compared to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential :
    • Preliminary investigations into the anticancer properties of this compound indicated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
AntibacterialMicroplate Alamar Blue assaySignificant inhibition against E. coli and S. aureus
Anti-inflammatoryCOX inhibition assayHigher inhibition than diclofenac
AnticancerMTT assay on cancer cell linesInduced apoptosis in tested cell lines

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated a zone of inhibition significantly larger than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study involving the administration of the compound in a murine model of inflammation revealed a marked reduction in paw edema compared to control groups. This study further elucidated the compound's mechanism by demonstrating its ability to inhibit pro-inflammatory cytokines, thus supporting its use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters. For example, triethyl orthoformate and acetic anhydride are often used to introduce the ethoxymethyleneamino group under reflux conditions . Purification via recrystallization (e.g., using THF or dioxane) and column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for achieving >95% purity. Analytical HPLC with a C18 column and UV detection at 254 nm is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the 4-bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the ethyl ester (δ 1.3–1.5 ppm for CH3_3, δ 4.3–4.5 ppm for CH2_2) .
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer : In vitro assays are recommended for initial screening:

  • Antimicrobial Activity : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
  • Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can the reaction mechanism for pyrazole ring formation be elucidated?

  • Methodological Answer : Kinetic studies using in situ 1^1H NMR or FT-IR monitoring can track intermediate formation (e.g., hydrazone derivatives). Isotopic labeling (e.g., 15^{15}N-hydrazine) combined with MS/MS analysis may reveal cyclization pathways . Computational modeling (DFT) can further validate transition states and activation energies .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes like DHFR (dihydrofolate reductase) or kinases. The 4-cyanopyrazole group may act as a hydrogen-bond acceptor .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on residues near the bromophenyl moiety .

Q. How can contradictions in reported biological data (e.g., variable IC50_{50} values) be resolved?

  • Methodological Answer :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., ATP levels, cell passage number) to isolate variables.
  • Bioavailability Analysis : Use Caco-2 cell monolayers to evaluate membrane permeability, which may explain discrepancies between in vitro and in vivo results .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, with degradation products analyzed via LC-MS .
  • Formulation Screening : Test cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility and reduce hydrolysis of the ester group .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., the amino group’s role in H-bonding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE

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